molecular formula C10H11FN2O B3279341 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one CAS No. 69131-57-3

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B3279341
CAS No.: 69131-57-3
M. Wt: 194.21 g/mol
InChI Key: FKKHUKSEZMOSDB-UHFFFAOYSA-N
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Description

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at the 1-position with a 3-amino-4-fluorophenyl group. Its molecular formula is C₁₀H₁₁FN₂O, with a molecular weight of 194.20 g/mol . The amino group at the phenyl 3-position and fluorine at the 4-position influence its electronic properties, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

1-(3-amino-4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKHUKSEZMOSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001266047
Record name 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69131-57-3
Record name 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69131-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001266047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Biological Activities

Research indicates that 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one exhibits a range of biological activities, including:

  • Inhibition of Kinase Activity : The compound has been studied for its ability to inhibit the activity of various kinases, which play crucial roles in cell signaling and disease progression, particularly in cancer and inflammatory conditions .
  • Anti-Cancer Properties : Preliminary studies suggest that this compound may have anti-cancer effects, particularly against pancreatic cancer. It appears to interfere with tumor growth and may enhance the efficacy of existing cancer therapies .

Therapeutic Applications

This compound is being investigated for several therapeutic applications:

  • Cancer Treatment : Due to its kinase inhibition properties, it is being explored as a potential treatment for various cancers. The NF-kB pathway, which is often dysregulated in cancers, can be targeted by compounds like this one to reduce tumor growth and metastasis .
  • Inflammatory Diseases : The compound may also be beneficial in treating autoimmune and inflammatory diseases by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anti-Cancer Activity

A study published in ACS Omega demonstrated the synthesis of novel compounds related to this compound, which showed promising anti-pancreatic cancer activity. The research involved evaluating the compound's effect on pancreatic cancer cell lines and assessing its potential mechanisms of action .

Case Study 2: Kinase Inhibition

In another study focused on kinase inhibitors, researchers found that derivatives of this compound effectively inhibited IKK complex activity. This inhibition was linked to reduced expression of pro-inflammatory cytokines, suggesting a dual role in both cancer therapy and inflammation management .

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

1-(4-Fluorophenyl)pyrrolidin-2-one (C₁₀H₁₀FNO)
  • Structure: Lacks the amino group and has fluorine at the phenyl 4-position.
  • Properties: Simpler structure reduces polarity compared to the amino-fluoro derivative. Molecular weight: 179.19 g/mol.
  • Applications : Often used as a precursor for more complex derivatives (e.g., triazolyl-substituted analogs) .
1-(4-Chlorophenyl)pyrrolidin-2-one (C₁₀H₁₀ClNO)
  • Structure : Chlorine replaces fluorine at the phenyl 4-position.
  • Properties : Higher molecular weight (195.65 g/mol ) and increased lipophilicity due to chlorine’s larger atomic radius and lower electronegativity compared to fluorine.
  • Synthesis: Prepared via cyclization of aminoacetylenic ketones, similar to fluorinated analogs .
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one (C₈H₈ClN₃O)
  • Structure : Chloropyrazine replaces the fluorophenyl group.
  • Molecular weight: 197.62 g/mol .

Amino-Fluorophenyl Derivatives

4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one (CAS 1105195-46-7)
  • Structure: Amino group on the pyrrolidinone ring, fluorine at phenyl 3-position (positional isomer of the target compound).
  • Hazards : Classified as Acute Toxicity (Oral, Category 4) , Skin Irritant (Category 2) , and Respiratory Irritant (Category 3) .
1-((6-(7-(4-Amino-2-fluorophenoxy)thieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)pyrrolidin-2-one
  • Structure: Contains a 4-amino-2-fluorophenoxy group linked to a thienopyridine-pyrrolidinone hybrid.

Pharmacologically Active Pyrrolidin-2-one Derivatives

S-61 and S-73 (Antiarrhythmic Agents)
  • Structure : Piperazine-linked pyrrolidin-2-one derivatives (e.g., 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one).
  • Activity: Exhibit α₁-adrenolytic properties, reducing blood pressure and arrhythmia in preclinical models .
Triazolyl-Substituted Analogs (e.g., Compound 4a in )
  • Structure : 1-(4-Fluorophenyl)pyrrolidin-2-one with a 4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl group.
  • Synthesis Yield: 52% via cyclocondensation, highlighting the reactivity of the pyrrolidinone core .

Table 1: Key Properties of Selected Pyrrolidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hazards (GHS) Reference
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.20 3-NH₂, 4-F (phenyl) Not fully characterized
1-(4-Fluorophenyl)pyrrolidin-2-one C₁₀H₁₀FNO 179.19 4-F (phenyl) N/A
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.20 4-NH₂ (pyrrolidinone), 3-F (phenyl) H302, H315, H319, H335
1-(4-Chlorophenyl)pyrrolidin-2-one C₁₀H₁₀ClNO 195.65 4-Cl (phenyl) N/A

Structural and Functional Insights

  • Electron Effects: Fluorine’s electronegativity stabilizes the phenyl ring’s electron density, while the amino group introduces nucleophilic sites for further functionalization.
  • Synthetic Routes: Most analogs are synthesized via cyclization (e.g., from aminoacetylenic ketones) or Suzuki-Miyaura coupling for aryl-substituted derivatives .

Biological Activity

1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C₁₀H₁₁FN₂O
  • Molecular Weight : 194.21 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its structural characteristics, which include an amino group that enhances solubility and potential interactions with various biological targets. The fluorine atom on the phenyl ring may also contribute to increased lipophilicity, allowing better membrane permeability and interaction with cellular components.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, showing promising antiproliferative effects. Here are some key findings:

Cell Line IC50 (µM) % Inhibition
T-47D (breast cancer)5.090.47%
MDA-MB-468 (breast cancer)4.884.83%
SK-MEL-5 (melanoma)6.284.32%
SR leukemia5.581.58%

These results indicate that this compound exhibits high potency against various cancer types, suggesting its potential for further development as a therapeutic agent.

Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with specific targets involved in cancer progression. The compound has shown significant binding affinity towards proteins implicated in cell proliferation and survival pathways, such as EGFR and Src kinase.

Case Studies

  • Study on Myotonic Dystrophy Type 1 : A study demonstrated that treatment with this compound resulted in splicing dysregulation in human fibroblasts, mimicking the phenotypic changes associated with myotonic dystrophy type 1 (DM1). This suggests a role for the compound in modulating RNA splicing mechanisms, which could be leveraged for therapeutic purposes in genetic disorders .
  • Antibacterial Activity : Preliminary evaluations have indicated that derivatives of pyrrolidine compounds exhibit antibacterial properties against Staphylococcus aureus and Escherichia coli. While specific data on this compound's antibacterial activity is limited, its structural relatives have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Q & A

Q. What are the key synthetic routes for 1-(3-amino-4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves three stages: (1) formation of a pyrrolidine-2-carbaldehyde intermediate via decarboxylation and ipso-oxidation, (2) cyclization to form the pyrrolidinone ring, and (3) amination at the third position. Industrial methods optimize catalysts (e.g., nickel perchlorate) and solvent systems (e.g., toluene/DMF) for scalability . Yield and purity depend on precise temperature control during cyclization and the use of purified intermediates. For lab-scale synthesis, column chromatography is recommended post-amination to isolate the product .

Q. How does the fluorine substituent impact the compound’s physicochemical properties compared to halogenated analogs?

Fluorine enhances lipophilicity (logP) and metabolic stability compared to chlorine or bromine analogs. Computational studies suggest the electronegative fluorine atom strengthens hydrogen bonding with biological targets, as evidenced by higher binding affinity in enzyme inhibition assays. Comparative HPLC retention times show increased hydrophobicity for the fluoro derivative versus chloro/bromo analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the pyrrolidinone ring (δ ~175 ppm for carbonyl) and para-fluorophenyl substitution (JFH_{F-H} coupling ~8 Hz).
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 3350 cm1^{-1} (N-H stretch) validate the core structure.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 195.2) confirms molecular weight (194.21 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration) or cellular permeability. To validate:

  • Perform orthogonal assays (e.g., SPR for binding kinetics, X-ray crystallography for target engagement ).
  • Use isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters.
  • Adjust cell culture media (e.g., serum-free conditions) to reduce nonspecific protein interactions .

Q. What strategies optimize the compound’s selectivity for central nervous system (CNS) targets?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) at the pyrrolidinone’s fifth position to enhance blood-brain barrier penetration .
  • Prodrug Design : Mask the amino group with a cleavable ester to improve bioavailability.
  • In Silico Screening : Use molecular docking to prioritize analogs with lower P-glycoprotein efflux ratios .

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions?

The amino group at C3 directs electrophiles to the ortho position of the fluorophenyl ring due to resonance-assisted activation. For example, nitration with HNO3_3/H2_2SO4_4 yields 3-amino-4-fluoro-2-nitrophenyl derivatives. Steric hindrance from the pyrrolidinone ring suppresses para substitution. DFT calculations correlate frontier molecular orbitals with observed regioselectivity .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in a laboratory setting?

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Protective Measures : Use nitrile gloves, fume hoods, and closed systems for reactions.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Reported discrepancies (e.g., higher solubility in DMSO than predicted) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via PXRD. Use Hansen solubility parameters to select solvents with matching dispersion/polarity/hydrogen bonding profiles .

Structural and Functional Analog Development

Q. What methodologies validate the superiority of fluorinated analogs over non-fluorinated versions in lead optimization?

  • Metabolic Stability : Incubate with liver microsomes; fluorine reduces CYP450-mediated oxidation (t1/2_{1/2} > 6 hrs vs. <2 hrs for non-fluorinated analogs).
  • Target Engagement : Use cryo-EM to compare binding modes of fluorinated vs. chloro derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one
Reactant of Route 2
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1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one

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